

Navacaprant: A Technical Guide to its Chemical Structure and Synthesis

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Navacaprant, also known as BTRX-335140, is a novel, potent, and selective kappa opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD).[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, and the signaling pathways it modulates.

Chemical Structure and Properties

Navacaprant is a complex heterocyclic molecule with the systematic IUPAC name 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine. [2][4] Its chemical and physical properties are summarized in the table below.



Identifier	Value
IUPAC Name	1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine
Molecular Formula	C25H32FN5O2
Molecular Weight	453.55 g/mol
SMILES	CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(C C3)NC4CCOCC4)C5=NC(=NO5)C)C
InChlKey	CQOJHAJWCDJEAT-UHFFFAOYSA-N
Developmental Codes	BTRX-335140, BTRX-140, CYM-53093, NMRA- 335140, NMRA-140

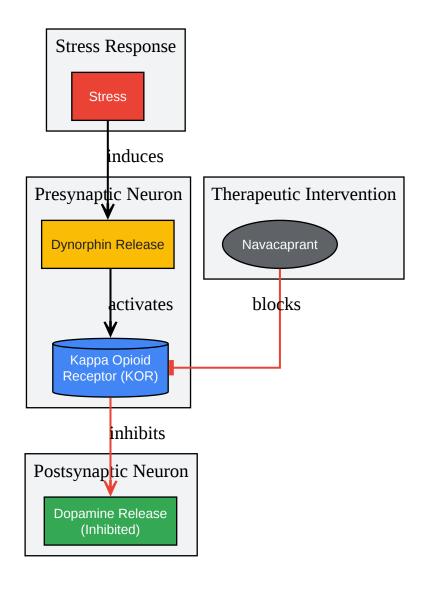
Mechanism of Action and Signaling Pathway

Navacaprant functions as a selective antagonist of the kappa opioid receptor (KOR). The KOR system, along with its endogenous ligand dynorphin, plays a crucial role in regulating mood, stress, and reward pathways. In response to stress, dynorphin is released and activates KORs, which can lead to dysphoria and depressive-like states. By blocking this interaction, **Navacaprant** is designed to alleviate these symptoms.

The drug modulates multiple neurotransmitter systems, including the dopamine reward processing pathways. Preclinical and clinical studies have suggested that by antagonizing KORs, **Navacaprant** may have antidepressant and anxiolytic effects.

Below is a diagram illustrating the proposed signaling pathway affected by **Navacaprant**.





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Navacaprant's mechanism of action.

Receptor Binding Affinity

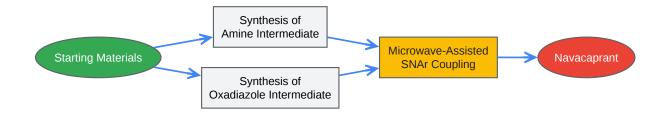
Navacaprant exhibits high selectivity for the kappa opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for minimizing off-target effects. The antagonist activities at these receptors are summarized below.



Receptor	IC50 (nM)
Kappa Opioid Receptor (κOR)	0.8
Mu Opioid Receptor (μΟR)	110
Delta Opioid Receptor (δOR)	6500

Synthesis of Navacaprant

The synthesis of **Navacaprant** has been described in the scientific literature, notably in the Journal of Medicinal Chemistry. A key synthetic approach involves a multi-step process culminating in a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. The general workflow for the synthesis is outlined below.



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General synthetic workflow for **Navacaprant**.

Experimental Protocol for a Key Synthetic Step

The final step in a reported synthesis of **Navacaprant** involves the coupling of an amine intermediate with an oxadiazole intermediate via a microwave-assisted SNAr reaction.

Materials:

- Amine intermediate (e.g., a substituted piperidinamine)
- Oxadiazole intermediate (e.g., a 2-chloroquinoline derivative with an oxadiazole moiety)
- Solvent (e.g., N,N-Dimethylformamide)
- Base (e.g., N,N-Diisopropylethylamine)



Procedure:

- The amine intermediate and the oxadiazole intermediate are combined in a microwave-safe reaction vessel.
- A suitable solvent, such as N,N-Dimethylformamide, is added to dissolve the reactants.
- A non-nucleophilic base, such as N,N-Diisopropylethylamine, is added to the mixture to facilitate the reaction.
- The reaction vessel is sealed and subjected to microwave irradiation at an elevated temperature (e.g., 150-200 °C) for a specified period (e.g., 30-60 minutes).
- After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine to remove impurities.
- The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the final compound,
 Navacaprant.

Clinical Development

Navacaprant has undergone clinical trials for major depressive disorder. While it demonstrated a favorable safety profile, the Phase 3 KOASTAL-1 study did not meet its primary endpoint of statistically significant improvement in depression symptoms compared to placebo. Further analysis of the clinical data is ongoing.

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